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Compound of Interest

Compound Name: LHQ490

Cat. No.: B15567499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
LHQ490 is a potent, selective, and irreversible inhibitor of Fibroblast Growth Factor Receptor 2

(FGFR2).[1][2] Aberrant FGFR2 signaling, driven by gene amplification, mutations, or fusions,

is a key oncogenic driver in a variety of cancers, including gastric, breast, and

cholangiocarcinoma. LHQ490 exerts its anti-tumor effects by covalently binding to a specific

cysteine residue within the ATP-binding pocket of FGFR2, thereby irreversibly inactivating the

receptor and inhibiting its downstream signaling pathways. This leads to the suppression of

cancer cell proliferation and the induction of apoptosis in FGFR2-dependent cancer cells.[1][2]

These application notes provide detailed protocols for the use of LHQ490 in cell culture

experiments to assess its efficacy and mechanism of action.

Product Information
Product Name LHQ490

Target Fibroblast Growth Factor Receptor 2 (FGFR2)

Mechanism of Action Irreversible inhibitor of FGFR2 kinase activity

Chemical Formula C₂₇H₃₁N₇O₃

Molecular Weight 501.58 g/mol

CAS Number 2903112-97-5
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Solubility and Storage
Proper handling and storage of LHQ490 are critical for maintaining its stability and activity.

Solvent Solubility Storage of Stock Solution

DMSO ≥ 50 mg/mL (≥ 99.68 mM)

Store at -20°C for up to 6

months. Aliquot to avoid

repeated freeze-thaw cycles.

Ethanol < 1 mg/mL
Not recommended for stock

solution preparation.

Water Insoluble
Not recommended for stock

solution preparation.

Preparation of a 10 mM Stock Solution in DMSO:

Weigh out 5.02 mg of LHQ490 powder.

Add 1 mL of sterile, anhydrous DMSO.

Vortex thoroughly until the compound is completely dissolved.

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.

Store the aliquots at -20°C.

Note: Before use, thaw the stock solution at room temperature and briefly centrifuge to collect

the contents at the bottom of the tube. Dilute the stock solution to the desired working

concentration in pre-warmed cell culture medium immediately before adding to the cells. It is

recommended to prepare fresh dilutions for each experiment.

Biological Activity of LHQ490
LHQ490 has demonstrated potent and selective inhibition of FGFR2 in both enzymatic and

cell-based assays.
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Assay Type Target/Cell Line IC₅₀ Value Reference

Enzymatic Assay FGFR2 Kinase 5.2 nM [1]

FGFR1 Kinase > 317.2 nM

FGFR3 Kinase > 176.8 nM

FGFR4 Kinase > 1524.4 nM

Cell Proliferation

Assay
BaF3-FGFR2 1.4 nM

BaF3-FGFR1 > 98 nM

BaF3 (parental) > 1000 nM

SNU-16 (FGFR2-

amplified gastric

cancer)

2.5 nM

KATO III (FGFR2-

amplified gastric

cancer)

4.1 nM

MFM-223 (FGFR2-

mutant breast cancer)
8.7 nM

Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of LHQ490 on

cancer cells.

Cell Lines
It is recommended to use cancer cell lines with known FGFR2 alterations, such as gene

amplification or activating mutations. Examples include:

SNU-16: Human gastric carcinoma, FGFR2 amplified.

KATO III: Human gastric carcinoma, FGFR2 amplified.
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MFM-223: Human breast cancer, FGFR2 N549K mutation.

BaF3-FGFR2: Engineered murine pro-B cell line expressing human FGFR2, for assessing

specificity.

General Cell Culture Conditions
Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin.

Incubator: 37°C in a humidified atmosphere with 5% CO₂.

Subculture: Passage cells upon reaching 70-80% confluency.

Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of LHQ490 on the proliferation of cancer cells.

Materials:

LHQ490 stock solution (10 mM in DMSO)

Complete cell culture medium

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Cell Seeding:

Trypsinize and count the cells.
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Seed 3,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.

Incubate overnight to allow cells to attach.

LHQ490 Treatment:

Prepare serial dilutions of LHQ490 in complete medium. A suggested concentration range

is 0.1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the

highest LHQ490 concentration, typically ≤ 0.1%).

Remove the old medium from the wells and add 100 µL of the medium containing the

different concentrations of LHQ490.

Incubate for 72 hours.

MTT Assay:

Add 20 µL of MTT solution to each well.

Incubate for 4 hours at 37°C.

Carefully remove the medium.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Shake the plate for 10 minutes at room temperature.

Data Analysis:

Measure the absorbance at 490 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control.

Plot the cell viability against the log of LHQ490 concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI
Staining)
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This protocol quantifies the induction of apoptosis by LHQ490 using flow cytometry.

Materials:

LHQ490 stock solution (10 mM in DMSO)

Complete cell culture medium

6-well cell culture plates

Annexin V-FITC Apoptosis Detection Kit

Flow cytometer

Procedure:

Cell Seeding and Treatment:

Seed 2 x 10⁵ cells per well in 2 mL of complete medium in a 6-well plate.

Incubate overnight.

Treat the cells with various concentrations of LHQ490 (e.g., 10 nM, 100 nM, 1 µM) and a

vehicle control for 48 hours.

Cell Harvesting and Staining:

Collect both adherent and floating cells.

Wash the cells twice with ice-cold PBS.

Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

Incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.
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Flow Cytometry Analysis:

Analyze the samples on a flow cytometer within 1 hour of staining.

Annexin V-FITC positive, PI negative cells are in early apoptosis.

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide
Staining)
This protocol assesses the effect of LHQ490 on cell cycle progression.

Materials:

LHQ490 stock solution (10 mM in DMSO)

Complete cell culture medium

6-well cell culture plates

Ice-cold 70% ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Seeding and Treatment:

Seed 2 x 10⁵ cells per well in 2 mL of complete medium in a 6-well plate.

Incubate overnight.

Treat the cells with various concentrations of LHQ490 (e.g., 10 nM, 100 nM, 1 µM) and a

vehicle control for 24 hours.
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Cell Fixation:

Harvest the cells and wash with PBS.

Resuspend the cell pellet in 500 µL of PBS.

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise.

Fix the cells overnight at -20°C.

Staining and Analysis:

Centrifuge the fixed cells and wash with PBS.

Resuspend the cell pellet in 500 µL of PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1,

S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of FGFR2
Signaling Pathway
This protocol examines the effect of LHQ490 on the phosphorylation of FGFR2 and its

downstream effectors.

Materials:

LHQ490 stock solution (10 mM in DMSO)

Complete cell culture medium

6-well cell culture plates

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit
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SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-FGFR2, anti-FGFR2, anti-p-ERK1/2, anti-ERK1/2, anti-p-

AKT, anti-AKT, anti-GAPDH)

HRP-conjugated secondary antibodies

ECL substrate

Chemiluminescence imaging system

Procedure:

Cell Seeding and Treatment:

Seed 1 x 10⁶ cells per well in a 6-well plate and incubate overnight.

Starve the cells in serum-free medium for 12-24 hours.

Treat with LHQ490 (e.g., 100 nM) for 2-4 hours.

For some conditions, stimulate with FGF ligand (e.g., FGF2) for the last 15-30 minutes of

treatment.

Protein Extraction and Quantification:

Wash cells with ice-cold PBS and lyse with RIPA buffer.

Determine protein concentration using a BCA assay.

Western Blotting:

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Wash and detect the signal using ECL substrate and an imaging system.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: LHQ490 inhibits FGFR2 signaling, leading to reduced proliferation and increased

apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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